
Methyl 3,5-dichloro-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dichloro-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Intermediates : Compounds similar to Methyl 3,5-dichloro-2-fluorobenzoate, such as Methyl 2-amino-5-fluorobenzoate, have been synthesized through various chemical reactions, including nitrification, esterification, and hydronation, showcasing their potential as intermediates in the synthesis of more complex molecules (Yin Jian-zhong, 2010).
Fluorogenic Chemosensors : Derivatives of this compound have been used to synthesize fluorogenic chemosensors, which exhibit high selectivity and sensitivity towards specific metal ions, indicating their potential in the development of new sensing materials for environmental or biochemical applications (Xingpei Ye et al., 2014).
Radiographic Contrast Agents : Fluoro-bromo derivatives of benzoic acid, closely related to this compound, have been synthesized and evaluated as radiographic opaques, indicating potential applications in medical imaging (C. Sprague et al., 1953).
Biological and Medicinal Research
- Antimicrobial Properties : Some fluoroarene compounds, structurally related to this compound, have been explored for their antimicrobial activities. For instance, derivatives of 4-fluorobenzoic acid hydrazide have shown potential antimycobacterial activity, suggesting possible applications in the development of new antimicrobial agents (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Environmental Applications
- Anaerobic Degradation : Research on the anaerobic O-demethylation of compounds with methoxy groups, including those with fluoro and chloro substituents similar to this compound, has shed light on microbial degradation processes, which could be relevant for environmental bioremediation efforts (E. Stupperich et al., 1996).
Propiedades
IUPAC Name |
methyl 3,5-dichloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBOSWQYVTGLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
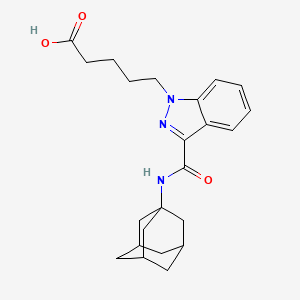
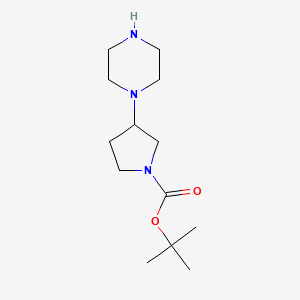



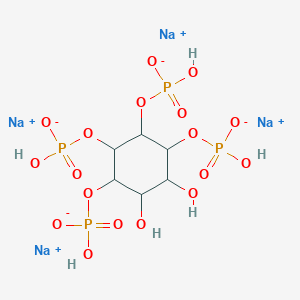
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
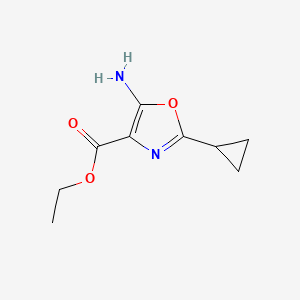


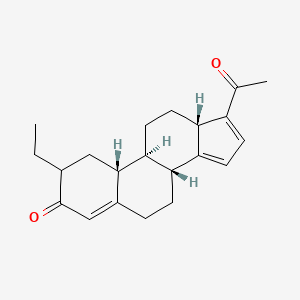
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)

